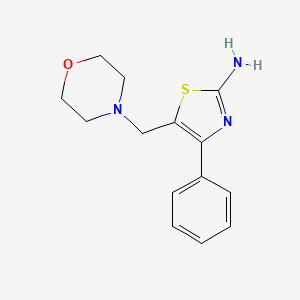

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholin-4-ylmethyl group and a phenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent. One common method includes the use of a thioamide and an arylsulfonyl azide, which undergo a diazo transfer reaction to form the thiazole ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonylation, amidation, and the use of specific catalysts to enhance the efficiency of the reactions .

化学反応の分析

Oxidation Reactions

The compound’s sulfur atom in the thiazole ring renders it susceptible to oxidation. Under controlled conditions, it can form sulfoxides or sulfones:

-

Mechanism : Oxidation involves the conversion of sulfur from a -II to +IV oxidation state. Reagents like hydrogen peroxide (H₂O₂) or peracetic acid are typically employed.

-

Example :

Thiazole-S→Thiazole-SO2

This transformation alters the compound’s electronic properties and solubility.

Reduction Reactions

Reduction reactions target the thiazole ring’s unsaturated bonds. Catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride) can saturate the ring:

-

Mechanism : Addition of hydrogen across the C=N bond in the thiazole ring.

-

Implications : The reduced product may exhibit altered biological activity due to changes in planarity and electron distribution.

Substitution Reactions

The compound’s substituents (morpholin-4-ylmethyl and phenyl groups) are reactive sites for nucleophilic or electrophilic substitution:

-

Morpholine Substitution : The morpholin-4-ylmethyl group can be replaced by other nucleophiles under basic conditions.

-

Phenyl Substitution : The phenyl group may undergo electrophilic aromatic substitution (e.g., nitration, acylation).

-

Experimental Data :

Condensation Reactions

The compound participates in condensation reactions with carbonyl reagents, forming heterocyclic derivatives:

-

Example : Reaction with phenylguanidines under microwave conditions yields pyrimidine derivatives:

Thiazole+Phenylguanidine→Pyrimidine derivative

This reaction is critical for synthesizing anticancer agents, as demonstrated in CDK9 inhibitors .

Friedel-Crafts Acylation

The phenyl group undergoes Friedel-Crafts acylation to introduce acyl substituents:

-

Mechanism : Electrophilic attack by an acylium ion on the aromatic ring.

-

Application : Used to modify the compound’s lipophilicity for drug design .

Bromination and Subsequent Transformations

Bromination at the thiazole C5 position enables further functionalization:

-

Example : Bromination followed by alkylation or oxidation yields substituted derivatives. For instance, bromination of 1-cyclopropylethanone with 1-methylthiourea produces 4-cyclopropylthiazol-2-amine intermediates .

Reaction Conditions and Analytical Techniques

Key parameters and methods for monitoring reactions include:

-

Catalysts : Use of di-tert-butyl dicarbonate (Boc) for carbamate formation .

-

Analytical Tools :

-

Microwave-Assisted Synthesis : Enhances reaction rates and efficiency for condensation reactions .

Biological Implications

Structural modifications via these reactions influence biological activity:

-

Anticancer Activity : Substitution of the C5-group in pyrimidine derivatives (e.g., compound 12u ) enhances CDK9 inhibition, showing nanomolar Kᵢ values and selectivity over normal cells .

-

Therapeutic Window : Compound 12u demonstrates a >30-fold therapeutic window in chronic lymphocytic leukemia cells .

References EvitaChem. 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine. PMC. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines. ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.

科学的研究の応用

Chemistry

In synthetic chemistry, 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

The compound has shown potential as a bioactive molecule in drug discovery. Its structural characteristics may confer biological activity against various targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity.

Medicine

Pharmacological Activities:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. These activities make it a candidate for therapeutic research aimed at developing new treatments for infections and cancer.

Case Study: Anticancer Activity

A study on the compound's effects on cancer cell lines demonstrated significant cytotoxicity against several types of cancer cells, suggesting its potential use as an anticancer agent. The mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction.

Industrial Applications

In industry, this compound can be utilized in the development of new materials with specific properties such as polymers or coatings. Its ability to undergo various chemical reactions makes it suitable for creating functional materials.

作用機序

The mechanism of action of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides

- 4-Substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: Compared to similar compounds, 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the morpholine group can enhance solubility and bioavailability, while the phenyl group can influence the compound’s binding affinity to molecular targets .

生物活性

5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a morpholin-4-ylmethyl group and a phenyl group. Its molecular formula is C14H17N3OS with a molecular weight of 275.37 g/mol . The synthesis typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent, utilizing methods such as thioamide reactions and diazo transfer reactions to form the thiazole ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

A study highlighted the potential of 4-phenyl-1,3-thiazol-2-amines as scaffolds for developing new antileishmanial agents. In vitro tests showed that certain derivatives exhibited significant anti-promastigote activity against Leishmania amazonensis, suggesting that modifications to the thiazole structure could enhance efficacy and selectivity .

Antitumor Properties

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. Structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring can significantly influence antitumor activity .

The biological effects of this compound are primarily attributed to its interaction with molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For example, target fishing studies identified S-methyl-5-thioadenosine phosphorylase as a potential target for enhancing the activity of related compounds against leishmaniasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 6 | Anti-leishmanial | 20.78 | 5.69 |

| Compound 3 | Anti-leishmanial | 46.63 | 26.11 |

| Compound 4 | Anti-leishmanial | 53.12 | 4.80 |

| 5-(Morpholin-4-ylmethyl)-4-pheny | Antitumor (various cell lines) | Varies | Varies |

The table illustrates how modifications in structure can lead to variations in biological activity and selectivity.

Case Studies

- Antileishmanial Activity : A study synthesized eight derivatives of 4-phenyltiazoles and tested them against Leishmania amazonensis. The results indicated that certain modifications led to enhanced selectivity and lower toxicity towards mammalian cells .

- Antitumor Studies : Another investigation focused on thiazole-integrated compounds showed significant cytotoxicity against cancer cell lines such as U251 glioblastoma and WM793 melanoma cells. The presence of specific substituents was critical for enhancing activity .

特性

IUPAC Name |

5-(morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c15-14-16-13(11-4-2-1-3-5-11)12(19-14)10-17-6-8-18-9-7-17/h1-5H,6-10H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMHAJLWACOZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=C(S2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。